molecular formula C9H19NO2S B13242510 2-Methanesulfonyl-4,4-dimethylcyclohexan-1-amine

2-Methanesulfonyl-4,4-dimethylcyclohexan-1-amine

Cat. No.: B13242510
M. Wt: 205.32 g/mol
InChI Key: INVDPEGLGIFOCU-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-4,4-dimethylcyclohexan-1-amine is a cyclohexane derivative featuring a methanesulfonyl group at position 2 and dimethyl substituents at positions 4 and 4'.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

4,4-dimethyl-2-methylsulfonylcyclohexan-1-amine

InChI

InChI=1S/C9H19NO2S/c1-9(2)5-4-7(10)8(6-9)13(3,11)12/h7-8H,4-6,10H2,1-3H3

InChI Key

INVDPEGLGIFOCU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(C1)S(=O)(=O)C)N)C

Origin of Product

United States

Chemical Reactions Analysis

2-Methanesulfonyl-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2-Methanesulfonyl-4,4-dimethylcyclohexan-1-amine has a wide range of scientific research applications . In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving enzyme inhibition or protein modification. In medicine, it could be explored for its potential therapeutic effects, although specific applications in this field are not well-documented. In industry, it is valuable for its high purity and versatility, making it suitable for use in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-4,4-dimethylcyclohexan-1-amine involves its interaction with molecular targets and pathways . The compound may exert its effects through the inhibition of specific enzymes or the modification of proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Dimethylcyclohexan-1-amine (CAS 20615-18-3)

  • Structural Differences : Lacks the 2-methanesulfonyl group.
  • Key Implications: The absence of the sulfonyl group reduces polarity, leading to higher lipophilicity (predicted logP ~2.5 vs. ~1.8 for the sulfonyl analog). Primary amine functionality remains, but reduced hydrogen-bonding capacity compared to the sulfonyl-containing derivative.

2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5)

  • Structural Differences : A dimeric analog with a methylene bridge and two cyclohexylamine units.
  • Both compounds share primary amine groups, but the sulfonyl group in the target compound introduces distinct electronic effects, altering reactivity (e.g., susceptibility to nucleophilic attack) .

(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (Patent Compound 289)

  • Structural Differences : Replaces the 2-methanesulfonyl group with a 4-methylpiperazine moiety.
  • Key Implications :
    • The piperazine group introduces basicity (pKa ~8.5) and enhances water solubility compared to the sulfonyl group.
    • Biological activity: Piperazine-containing analogs (e.g., Compound 37, m/z 452 [M+H]⁺) are utilized in pharmaceutical synthesis, suggesting that the target compound’s sulfonyl group may confer different target affinities or metabolic stability .

N-(Furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine (CAS 1342703-91-6)

  • Structural Differences : Substitutes the methanesulfonyl group with a furan-2-ylmethyl moiety.
  • Polarity differences: The sulfonyl group increases hydrophilicity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the furan derivative .

Research Findings and Implications

  • Synthetic Utility : The methanesulfonyl group serves as a leaving group or polar anchor in medicinal chemistry, contrasting with the inert methyl groups in 4,4-dimethylcyclohexan-1-amine .
  • Toxicity : Structural analogs with sulfonyl groups may undergo sulfonation detoxification pathways, whereas amine-rich analogs (e.g., 4,4'-methylenebis(cyclohexylamine)) risk oxidative stress via amine metabolism .

Biological Activity

2-Methanesulfonyl-4,4-dimethylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

2-Methanesulfonyl-4,4-dimethylcyclohexan-1-amine possesses a unique structure that contributes to its biological activity. The molecular formula is C10H19NO2SC_{10}H_{19}NO_2S, and it has a molecular weight of 219.33 g/mol. The compound contains a methanesulfonyl group, which is known to enhance solubility and bioavailability.

The biological activity of 2-Methanesulfonyl-4,4-dimethylcyclohexan-1-amine is primarily attributed to its interaction with specific molecular targets in cells. The compound may act as an enzyme inhibitor or receptor modulator, altering signaling pathways involved in various physiological processes.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes that are critical for metabolic processes.
  • Receptor Binding : The compound could bind to specific receptors, influencing cellular responses.

Biological Activities

Research indicates that 2-Methanesulfonyl-4,4-dimethylcyclohexan-1-amine exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Properties : It has been shown to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Effects : The compound displays activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in various cancer cell lines
Anti-inflammatoryReduces levels of inflammatory cytokines
AntimicrobialEffective against specific bacterial strains

Case Study: Anticancer Activity

A study evaluated the effects of 2-Methanesulfonyl-4,4-dimethylcyclohexan-1-amine on SJSA-1 osteosarcoma cells. The compound demonstrated an IC50 value of approximately 190 nM, indicating significant potency against this cancer type. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study: Anti-inflammatory Effects

In vitro experiments using human macrophage cell lines showed that treatment with the compound led to a significant decrease in TNF-alpha and IL-6 production. These results suggest its potential utility in managing chronic inflammatory conditions.

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